Dexnafenodone Hydrochloride mechanism of action in neurons
Dexnafenodone Hydrochloride mechanism of action in neurons
An In-depth Technical Guide to the Neuronal Mechanism of Action of Centanafadine (formerly Dexnafenodone Hydrochloride/EB-1020)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centanafadine, also known by its developmental code name EB-1020 and formerly referred to as Dexnafenodone Hydrochloride, is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Developed for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD), its mechanism of action is centered on the modulation of key neurotransmitter systems in the brain.[1][2] This document provides a comprehensive overview of the neuronal mechanism of action of Centanafadine, detailing its pharmacological profile, preclinical and clinical findings, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Triple Reuptake Inhibition
Centanafadine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT).[1][3] It achieves this by binding to their respective transporter proteins (NET, DAT, and SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine, dopamine, and serotonin in the synapse, thereby enhancing neurotransmission.
The inhibitory activity of Centanafadine is not evenly distributed across the three transporters. It exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter. This specific inhibitory ratio is a defining characteristic of its pharmacological profile.[1][2]
Pharmacological Profile: Quantitative Data
The inhibitory potency of Centanafadine at the human norepinephrine, dopamine, and serotonin transporters has been quantified through in vitro studies using cloned cell lines transfected with these human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter | IC50 (nM) | Inhibitory Ratio (vs. NE) |
| Norepinephrine (NE) | 6 | 1 |
| Dopamine (DA) | 38 | 6 |
| Serotonin (5-HT) | 83 | 14 |
Data sourced from MedChemExpress and Bymaster et al., 2012.[4][5]
This quantitative profile highlights Centanafadine as a potent norepinephrine reuptake inhibitor with significant but less potent effects on dopamine and serotonin reuptake.[2]
Neuronal Signaling Pathways
The therapeutic effects of Centanafadine are a direct consequence of its modulation of noradrenergic, dopaminergic, and serotonergic signaling pathways.
Caption: Centanafadine's inhibition of monoamine transporters.
Preclinical Evidence and Experimental Protocols
In Vitro Transporter Inhibition Assays
Objective: To determine the in vitro potency of Centanafadine in inhibiting the reuptake of norepinephrine, dopamine, and serotonin.
Experimental Protocol:
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Cell Lines: Cloned cell lines stably transfected with human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters were utilized.
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Radioligand Binding: The assay measures the ability of Centanafadine to displace radiolabeled ligands specific to each transporter.
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Procedure:
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Cells were cultured to confluence in appropriate media.
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Cell membranes were prepared and incubated with a fixed concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of Centanafadine.
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Non-specific binding was determined in the presence of a high concentration of a known inhibitor.
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After incubation, the membranes were washed to remove unbound radioligand and radioactivity was quantified using liquid scintillation counting.
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IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
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In Vivo Microdialysis Studies
Objective: To measure the effect of Centanafadine on extracellular concentrations of norepinephrine and dopamine in key brain regions of freely moving rats.
Experimental Protocol:
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Animal Model: Adult male rats.
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Surgical Procedure:
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Rats were anesthetized and stereotaxically implanted with microdialysis guide cannulae targeting the prefrontal cortex and striatum.
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Animals were allowed to recover for several days post-surgery.
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Microdialysis:
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On the day of the experiment, a microdialysis probe was inserted into the guide cannula.
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The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
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After a stabilization period to obtain a baseline, Centanafadine was administered.
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Dialysate samples were collected at regular intervals and analyzed for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Results: Centanafadine administration led to a marked increase in extracellular levels of both norepinephrine and dopamine in the rat prefrontal cortex, with peak increases of 375% and 300% respectively.[4] It also elevated dopamine concentrations in the striatum to 400% of baseline.[4]
Caption: Workflow for in vivo microdialysis experiments.
Behavioral Studies in Animal Models of ADHD
Objective: To evaluate the efficacy of Centanafadine in a well-established animal model of ADHD.
Experimental Protocol:
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Animal Model: Juvenile rats with neonatal 6-hydroxydopamine (6-OHDA) lesions. This lesioning technique depletes catecholamines and induces locomotor hyperactivity, a core symptom of ADHD.
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Procedure:
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Newborn rat pups were administered 6-OHDA intracisternally.
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The animals were allowed to mature to the juvenile stage.
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Locomotor activity was measured in an open-field apparatus.
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Centanafadine was administered at various doses, and its effect on locomotor hyperactivity was assessed.
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Results: Centanafadine dose-dependently inhibited the locomotor hyperactivity in this animal model of ADHD.[2][4]
Clinical Development and Therapeutic Implications
Centanafadine has undergone Phase II and III clinical trials for the treatment of ADHD in adults.[3][6] The clinical trial results have demonstrated its efficacy in reducing the symptoms of ADHD.[3] The balanced triple-reuptake inhibition profile of Centanafadine is thought to contribute to its therapeutic effects on the core symptoms of inattention, hyperactivity, and impulsivity, which are associated with dysregulation of norepinephrine and dopamine pathways.
Conclusion
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase III trials show efficacy of EB 1020 in attention-deficit hyperactivity disorder.- Otsuka Pharmaceutical - Medical Update Online [medicalupdateonline.com]
- 4. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]
